![molecular formula C27H22N4O B14782194 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol](/img/structure/B14782194.png)
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol is a complex organic compound with a unique structure that includes a phenol group, a tetrazole ring, and a diphenylmethyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring. This is followed by the introduction of the diphenylmethyl group through a Friedel-Crafts alkylation reaction. Finally, the phenol group is introduced via nucleophilic aromatic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like bromine and nitric acid are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated and nitrated aromatic compounds.
科学的研究の応用
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron donation, while the tetrazole ring can act as a bioisostere for carboxylic acids, enhancing the compound’s binding affinity to biological targets. The diphenylmethyl group provides hydrophobic interactions, further stabilizing the compound’s interaction with its targets.
類似化合物との比較
Similar Compounds
4-[[2-[2-(Diphenylmethyl)phenyl]-5-tetrazolyl]methyl]phenol: shares similarities with other tetrazole-containing compounds such as:
Uniqueness
What sets this compound apart is its unique combination of a phenol group, a tetrazole ring, and a diphenylmethyl group, which provides a distinct set of chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets.
特性
分子式 |
C27H22N4O |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
4-[[2-(2-benzhydrylphenyl)tetrazol-5-yl]methyl]phenol |
InChI |
InChI=1S/C27H22N4O/c32-23-17-15-20(16-18-23)19-26-28-30-31(29-26)25-14-8-7-13-24(25)27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-18,27,32H,19H2 |
InChIキー |
CJHKJKCZZWCRBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3N4N=C(N=N4)CC5=CC=C(C=C5)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


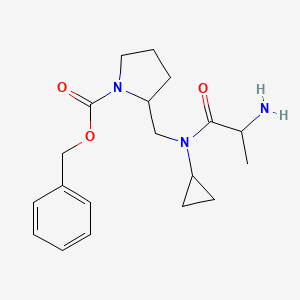
![3-[(9R,13R,14S)-3-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14782124.png)
![N-methyl-2-[[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14782129.png)
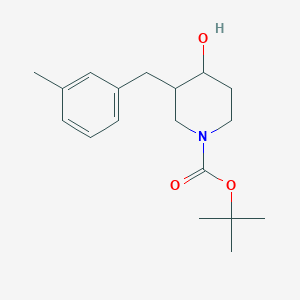

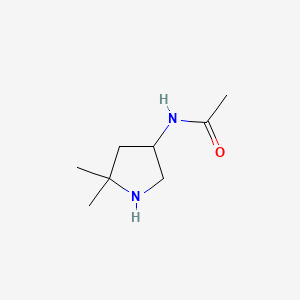
![(2S,5S,6S,9S)-5,9,13-trimethyl-3-oxatricyclo[7.4.0.0<2,6>]trideca-1(13),10-die ne-4,12-dione](/img/structure/B14782151.png)
![1-[4-(2-Hydroxyethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B14782152.png)
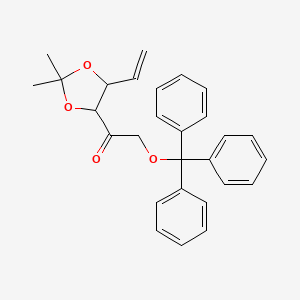

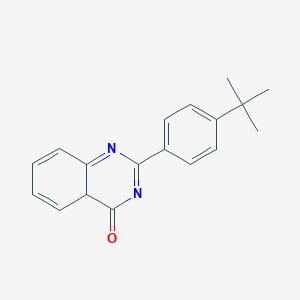
![2-Chloro-7-methylpyrazolo[1,5-A]pyridine](/img/structure/B14782177.png)
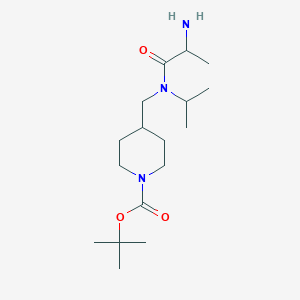
![2-[2-Methyl-6-[2-(4,4,10,10-tetramethyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)ethenyl]pyran-4-ylidene]propanedinitrile](/img/structure/B14782192.png)
